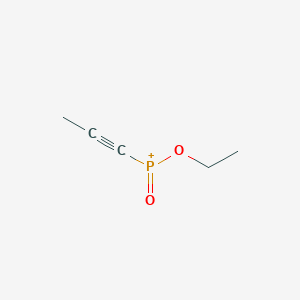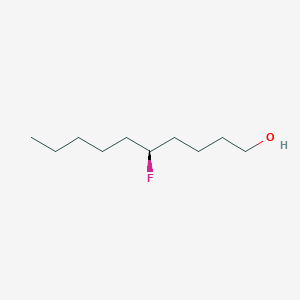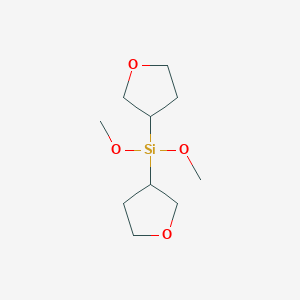
Dimethoxybis(oxolan-3-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxybis(oxolan-3-yl)silane is an organosilicon compound with the molecular formula C10H20O4Si. It is a versatile chemical used in various fields due to its unique properties, which include the ability to form strong bonds with both organic and inorganic materials. This compound is particularly valuable in the production of advanced materials and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethoxybis(oxolan-3-yl)silane can be synthesized through the reaction of oxolan-3-ol with dimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The process involves the formation of a silicon-oxygen bond, resulting in the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out in a solvent such as toluene or hexane, and the product is purified through distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethoxybis(oxolan-3-yl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with various organic groups.
Applications De Recherche Scientifique
Dimethoxybis(oxolan-3-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of advanced coatings, adhesives, and sealants due to its strong bonding properties.
Mécanisme D'action
The mechanism of action of dimethoxybis(oxolan-3-yl)silane involves the formation of strong silicon-oxygen bonds with both organic and inorganic substrates. This bonding capability is due to the presence of reactive methoxy groups that can undergo hydrolysis and condensation reactions. The compound can also form stable siloxane networks, which contribute to its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethoxydiphenylsilane
- Trimethoxysilane
- Tetramethoxysilane
Uniqueness
Dimethoxybis(oxolan-3-yl)silane is unique due to its ability to form strong bonds with both organic and inorganic materials, making it highly versatile. Its oxolan-3-yl groups provide additional reactivity and compatibility with various substrates, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
158069-53-5 |
|---|---|
Formule moléculaire |
C10H20O4Si |
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
dimethoxy-bis(oxolan-3-yl)silane |
InChI |
InChI=1S/C10H20O4Si/c1-11-15(12-2,9-3-5-13-7-9)10-4-6-14-8-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
OZHHRZNFKCUDEG-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1CCOC1)(C2CCOC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


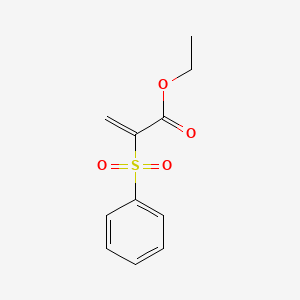

![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)

![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
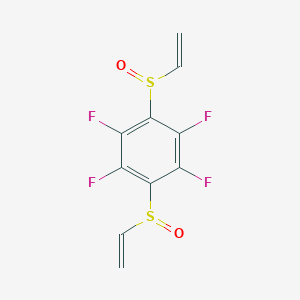
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

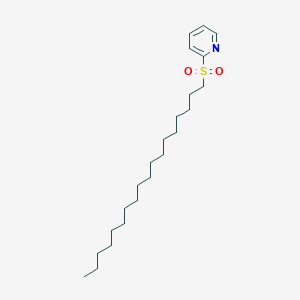
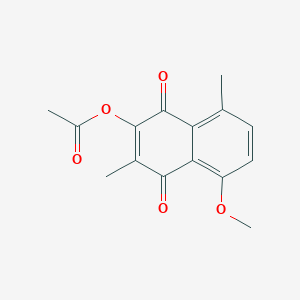
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)

